3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid
CAS No.:
Cat. No.: VC18377094
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24O6 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 3-[3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23) |
| Standard InChI Key | CBCFLDLFTDHVNP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₂₁H₂₄O₆ and a molecular weight of 372.4 g/mol . Its IUPAC name is 3-[3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl]prop-2-enoic acid, reflecting the ethoxy and phenoxy ether linkages attached to the phenyl-acrylic acid core . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC | |
| InChI Key | CBCFLDLFTDHVNP-UHFFFAOYSA-N | |
| PubChem CID | 3796210 |
Structural Analysis
The molecule features:
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A central acrylic acid group (-CH₂-CH₂-COOH) enabling participation in polymerization and conjugate addition reactions.
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Two ethoxy groups (-OCH₂CH₃) at the 3- and 4-positions of the phenyl ring, enhancing electron-donating effects.
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A phenoxy-ethoxy side chain at the 4-position, contributing to steric bulk and influencing solubility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with 4-methylsalicylic acid or similar precursors . A patented method highlights:
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O-Alkylation: Ethylation of phenolic hydroxyl groups using ethyl bromide in dipolar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
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Bromination and Cyanation: Introduction of functional groups via N-bromosuccinimide (NBS) and sodium cyanide .
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Hydrolysis: Acidic or basic hydrolysis to yield the final acrylic acid derivative .
Optimization Challenges
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Yield Improvements: Early methods suffered from low yields (~21%) due to side reactions . Modern approaches using lithium diisopropylamide (LDA) and controlled CO₂ purging achieve yields up to 72% .
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Toxic Reagents: Substitutes for hazardous reagents like carbon tetrachloride and sodium cyanide are under investigation .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to hydrophobic ethoxy and phenoxy groups; soluble in polar aprotic solvents (e.g., DMSO).
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Stability: Stable under inert conditions but prone to hydrolysis in acidic/basic environments .
Spectroscopic Data
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NMR: Key peaks include δ 1.3–1.4 ppm (ethoxy CH₃), δ 4.0–4.2 ppm (ether -OCH₂), and δ 6.2–7.8 ppm (aromatic protons) .
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HPLC: Retention time of 12.4 min (C18 column, acetonitrile/water gradient).
Comparative Analysis with Related Compounds
Reactivity Trends: The additional ethoxy group in 3-{3-Ethoxy-4-[2-(4-ethoxy-phenoxy)-ethoxy]-phenyl}-acrylic acid enhances electron donation, accelerating electrophilic substitution compared to analogues .
Research Gaps and Future Directions
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